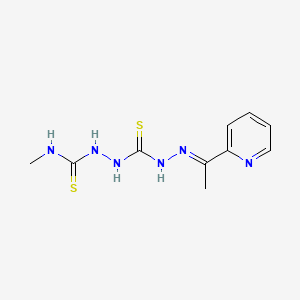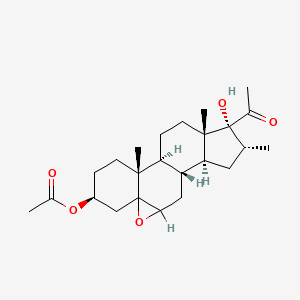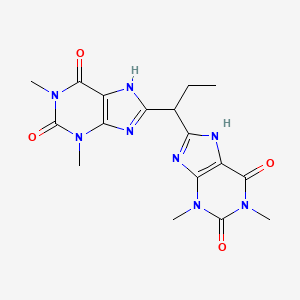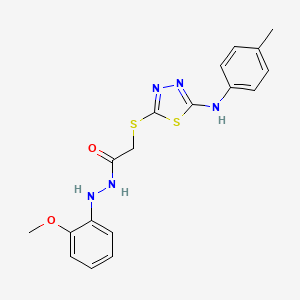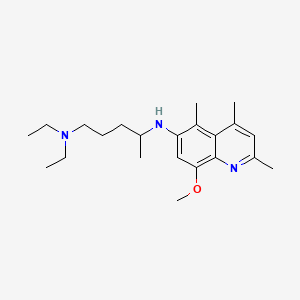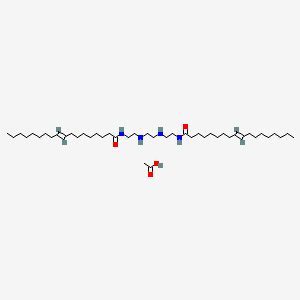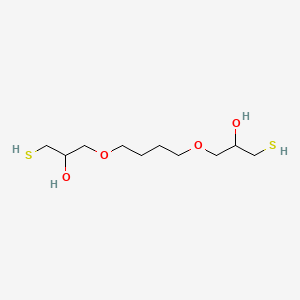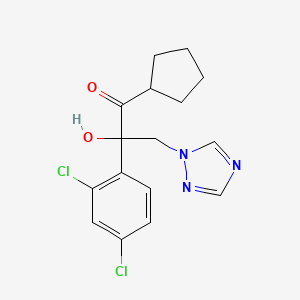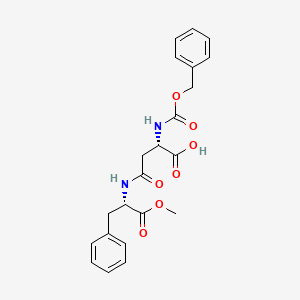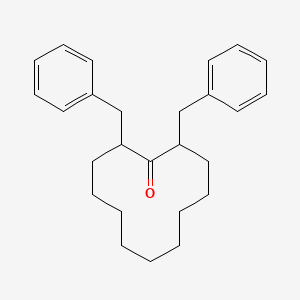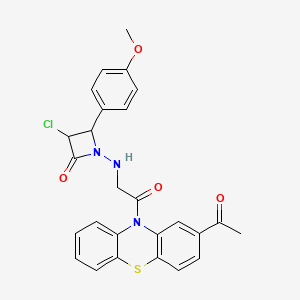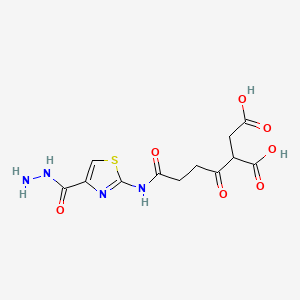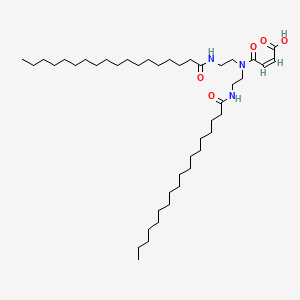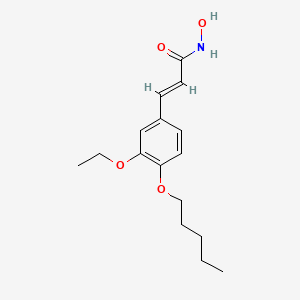
3-Ethoxy-4-pentoxycinnamohydroxamic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethoxy-4-pentoxycinnamohydroxamic acid is an organic compound that belongs to the class of cinnamohydroxamic acids. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The structure of this compound includes an ethoxy group, a pentoxy group, and a cinnamohydroxamic acid moiety, which contribute to its unique chemical behavior.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethoxy-4-pentoxycinnamohydroxamic acid typically involves the reaction of 3-ethoxy-4-pentoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate oxime, which is subsequently converted to the hydroxamic acid by acidification. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Ethanol or methanol
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure the purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethoxy-4-pentoxycinnamohydroxamic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the hydroxamic acid group to an amine group using reducing agents like lithium aluminum hydride.
Substitution: The ethoxy and pentoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions
Reduction: Lithium aluminum hydride in dry ether
Substitution: Sodium hydride in dimethylformamide (DMF)
Major Products
Oxidation: 3-Ethoxy-4-pentoxybenzoic acid
Reduction: 3-Ethoxy-4-pentoxyaniline
Substitution: Various substituted derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Ethoxy-4-pentoxycinnamohydroxamic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of metalloproteases.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes, including the synthesis of polymers and coatings.
Wirkmechanismus
The mechanism of action of 3-Ethoxy-4-pentoxycinnamohydroxamic acid involves its interaction with specific molecular targets, such as metalloproteases. The hydroxamic acid group can chelate metal ions in the active site of these enzymes, inhibiting their activity. This inhibition can lead to various biological effects, including the modulation of inflammatory responses and the inhibition of cancer cell proliferation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Ethoxy-4-hydroxycinnamohydroxamic acid
- 3-Methoxy-4-pentoxycinnamohydroxamic acid
- 3-Ethoxy-4-methoxycinnamohydroxamic acid
Uniqueness
3-Ethoxy-4-pentoxycinnamohydroxamic acid is unique due to the presence of both ethoxy and pentoxy groups, which contribute to its distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different solubility, stability, and biological activity profiles, making it a valuable compound for specific applications in research and industry.
Eigenschaften
CAS-Nummer |
26323-86-4 |
|---|---|
Molekularformel |
C16H23NO4 |
Molekulargewicht |
293.36 g/mol |
IUPAC-Name |
(E)-3-(3-ethoxy-4-pentoxyphenyl)-N-hydroxyprop-2-enamide |
InChI |
InChI=1S/C16H23NO4/c1-3-5-6-11-21-14-9-7-13(8-10-16(18)17-19)12-15(14)20-4-2/h7-10,12,19H,3-6,11H2,1-2H3,(H,17,18)/b10-8+ |
InChI-Schlüssel |
FJNJUBSOKARRGE-CSKARUKUSA-N |
Isomerische SMILES |
CCCCCOC1=C(C=C(C=C1)/C=C/C(=O)NO)OCC |
Kanonische SMILES |
CCCCCOC1=C(C=C(C=C1)C=CC(=O)NO)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


